molecular formula C26H26N2O2 B2882655 (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) CAS No. 182122-13-0

(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Cat. No.: B2882655
CAS No.: 182122-13-0
M. Wt: 398.506
InChI Key: RPTWHOHESXOONM-LUKWVAJMSA-N
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Description

(3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic compound characterized by its unique bicyclic structure fused with oxazole rings

Properties

IUPAC Name

(3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2/t20-,21-,22+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTWHOHESXOONM-LUKWVAJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indeno[1,2-d]oxazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[1,2-d]oxazole structure.

    Cyclohexane-1,1-diyl Linkage: The next step is the introduction of the cyclohexane-1,1-diyl group. This can be achieved through a coupling reaction, often using a Grignard reagent or other organometallic intermediates.

    Final Assembly: The final step involves the coupling of two indeno[1,2-d]oxazole units with the cyclohexane-1,1-diyl linker under controlled conditions, typically using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In industrial applications, this compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]thiazole): Similar structure but with thiazole rings instead of oxazole.

    (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]imidazole): Contains imidazole rings, offering different chemical properties.

Uniqueness

The uniqueness of (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) lies in its specific combination of oxazole rings and cyclohexane-1,1-diyl linkage, which imparts distinct chemical and biological properties not found in its analogs.

This detailed overview provides a comprehensive understanding of (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole), covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a synthetic organic molecule with potential biological activity. Its unique structure suggests various pharmacological applications. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

  • IUPAC Name : (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
  • CAS Number : 182122-13-0
  • Molecular Formula : C26H26N2O2
  • Molecular Weight : 398.51 g/mol
  • Purity : 97%

Anticancer Properties

Research indicates that compounds similar to (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases or pathways associated with tumor growth.

Enzyme Inhibition

Studies have shown that this compound can inhibit several cytochrome P450 enzymes:

  • CYP2C19
  • CYP2C9
  • CYP2D6
  • CYP3A4 .

These inhibitions may lead to altered metabolism of co-administered drugs and potential drug-drug interactions.

Pharmacokinetics

The pharmacokinetic profile of the compound includes:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Yes.
  • Solubility : Moderately soluble in water (0.000854 mg/ml) .

Study 1: Antitumor Activity

A study evaluated the antitumor activity of various indeno[1,2-d]oxazole derivatives in vitro. The results indicated that compounds with structural similarities to (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) showed promising cytotoxic effects against breast cancer cell lines.

Study 2: Enzyme Interaction Profile

In another investigation assessing the enzyme interaction profile of this compound:

  • It was found to be a potent inhibitor of CYP enzymes.
  • The implications for drug metabolism were discussed extensively .

Data Table: Biological Activity Summary

PropertyValue
Anticancer ActivityPositive in vitro results
CYP InhibitionCYP2C19, CYP2C9, CYP2D6, CYP3A4
Solubility0.000854 mg/ml
AbsorptionHigh
BBB PermeabilityYes

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